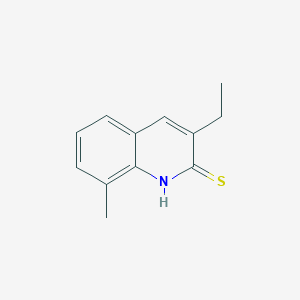
3-Ethyl-8-methylquinoline-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-8-methylquinoline-2-thiol is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with ethyl, methyl, and thiol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-methylquinoline-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with aldehydes under acidic conditions, followed by thiolation.
Cyclization Reaction: Aniline derivatives react with propionaldehyde in the presence of an acidic catalyst such as Nafion® NR50 under microwave irradiation to form 2-ethyl-3-methylquinoline.
Thiol Addition: The resulting quinoline derivative is then subjected to thiolation using reagents like thiourea or hydrogen sulfide under basic conditions to introduce the thiol group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-8-methylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Ethyl-8-methylquinoline-2-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their therapeutic potential. They are explored for use in treatments for infections, cancer, and other diseases due to their ability to interact with biological targets.
Industry
In industry, this compound is used in the synthesis of dyes, agrochemicals, and materials with specific electronic properties. Its versatility makes it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Ethyl-8-methylquinoline-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3-methylquinoline: Lacks the thiol group, making it less reactive in certain biological contexts.
8-Methylquinoline-2-thiol: Lacks the ethyl group, which may affect its physical and chemical properties.
3-Ethylquinoline-2-thiol: Lacks the methyl group, potentially altering its reactivity and applications.
Uniqueness
3-Ethyl-8-methylquinoline-2-thiol is unique due to the presence of both ethyl and methyl groups along with the thiol group. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H13NS |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
3-ethyl-8-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-9-7-10-6-4-5-8(2)11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |
Clé InChI |
PXUOJABEMGHYPT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC=CC(=C2NC1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


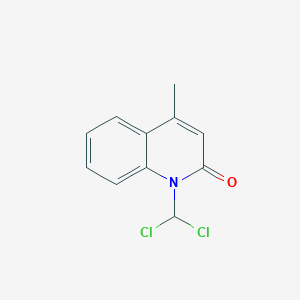
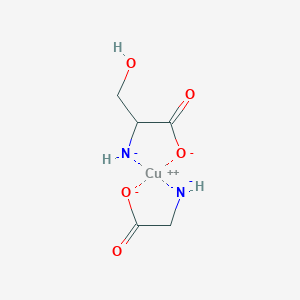
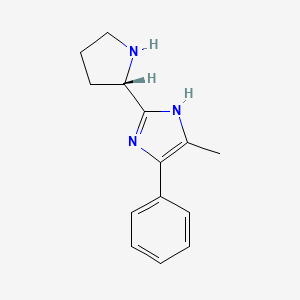
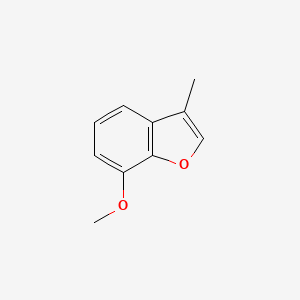
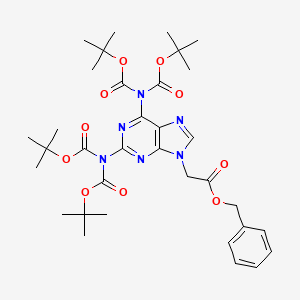
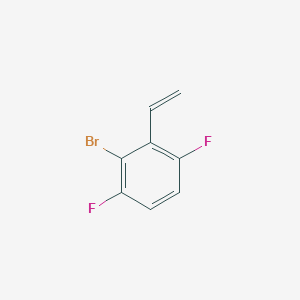
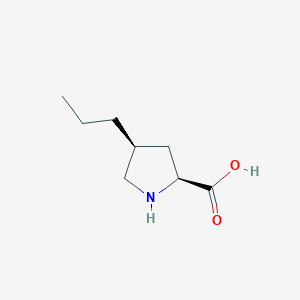
![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
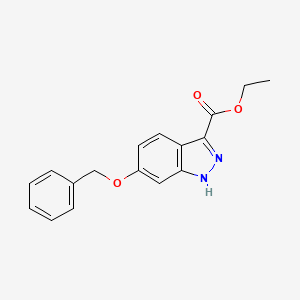
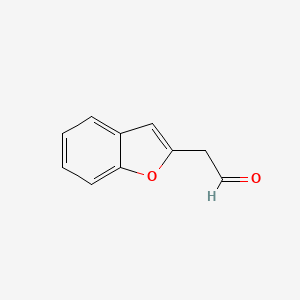
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
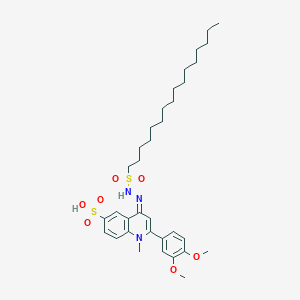
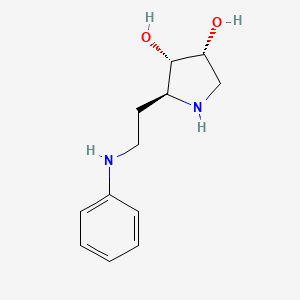
![Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)](/img/structure/B12871877.png)
